Crystallographic Binding Mode of JLJ655 vs. Unsubstituted Parent JLJ649 in Wild-Type HIV-1 RT
JLJ655 (C24H18FN3O4, PDB: 6X4B) incorporates a 5-fluoro-8-methyl substitution on the naphthonitrile core, absent in the parent compound JLJ649 (PDB: 6X47). Both structures were determined in the same study under comparable conditions, enabling direct head-to-head comparison [1]. The 5-fluoro-8-methyl pattern in JLJ655 is designed to fill the hydrophobic pocket more completely and promote interactions that stabilize the ligand against resistance-conferring mutations [2].
JLJ649 (PDB 6X47): 2.77 Å, R-free 0.267
Key difference: 5-fluoro-8-methyl vs. no substituents
| Evidence Dimension | Crystallographic structure resolution and ligand binding pose |
|---|---|
| Target Compound Data | JLJ655 (C24H18FN3O4): PDB 6X4B, 2.50 Å resolution, R-free 0.259, R-work 0.225. 5-fluoro-8-methyl substitution on naphthonitrile. |
| Comparator Or Baseline | JLJ649 (unsubstituted parent): PDB 6X47, 2.77 Å resolution, R-free 0.267, R-work 0.234. No halogen or methyl substituents on naphthonitrile core. |
| Quantified Difference | Resolution: 2.50 Å (JLJ655) vs. 2.77 Å (JLJ649). R-free: 0.259 (JLJ655) vs. 0.267 (JLJ649). Substituent difference: JLJ655 adds fluorine at position 5 and methyl at position 8; JLJ649 is unsubstituted. |
| Conditions | Both structures determined by X-ray diffraction using HIV-1 RT (wild-type, strain BH10) expressed in E. coli BL21(DE3), deposited and released simultaneously (May/July 2020). |
Why This Matters
Higher resolution (2.50 Å vs. 2.77 Å) and lower R-free for JLJ655 indicate a more precisely defined binding pose, providing greater confidence for structure-guided optimization and molecular modeling.
- [1] RCSB PDB. 6X4B: JLJ655 (target); 6X47: JLJ649 (comparator). Deposited by Chan, A.H., Duong, V.N., Ippolito, J.A., Jorgensen, W.L., Anderson, K.S. (2020). View Source
- [2] Duong, V.N. et al. Structural investigation of 2-naphthyl phenyl ether inhibitors bound to WT and Y181C reverse transcriptase highlights key features of the NNRTI binding site. Protein Sci., 2020, 29, 1902-1910. View Source
